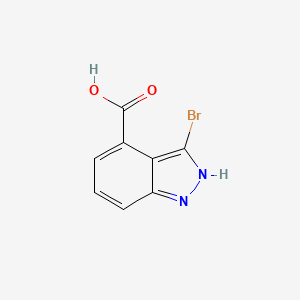

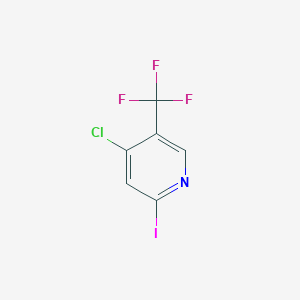

3-氯-N-环丙基-2-硝基苯胺

描述

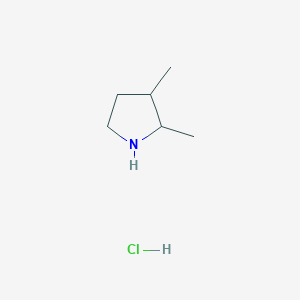

“3-Chloro-N-cyclopropyl-2-nitroaniline” is a derivative of aniline . It has a molecular formula of C6H5ClN2O2 . The term nitroaniline in chemistry refers to a derivative of aniline (C6H5NH2) containing a nitro group (—NO2) .

Synthesis Analysis

The synthesis of nitroanilines involves several steps. The first step is a nitration, followed by a conversion from the nitro group to an amine . The nitro group is a meta director, which means that the first step needs to be the nitration . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .Molecular Structure Analysis

The molecular structure of “3-Chloro-N-cyclopropyl-2-nitroaniline” has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311 + + G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions of nitroanilines involve several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-N-cyclopropyl-2-nitroaniline” include a melting point of 107-108°C, a boiling point of 327.1±22.0 °C (Predicted), and a density of 1.494±0.06 g/cm3 (Predicted) .科学研究应用

硝化反应中的机械探针

已合成与3-氯-N-环丙基-2-硝基苯胺密切相关的N-烷基-N-环丙基苯胺,以研究它们与硝酸在乙酸水溶液中的反应性。这些化合物经历快速转化,产生相应的N-烷基-N-亚硝基苯胺,通过从氮原子中环丙基的特定裂解。这种行为支持一个机制,涉及胺自由基阳离子的形成,随后是环丙基环的快速开启,展示了环丙基苯胺在N,N-二烷基芳香胺硝化反应中作为机械探针的潜力 (Loeppky & Elomari, 2000)。

通过生物降解进行环境修复

对硝基芳香化合物的厌氧降解研究,这些化合物在结构上类似于3-氯-N-环丙基-2-硝基苯胺,揭示了环境修复的潜力。孤立的微生物菌株,如Geobacter sp. KT7和Thauera aromatica KT9,可以在厌氧条件下利用这些化合物作为唯一的碳源和氮源,突显了微生物途径在硝基芳香污染物生物修复中的重要性 (D. Duc, 2019)。

好氧降解途径

特定细菌菌株,如红球菌属(Rhodococcus sp.),对硝基芳香化合物的好氧降解展示了环境清理的新途径。这些微生物可以将硝基芳香化合物用作唯一的碳、氮和能源来源,将它们转化为更少有害的物质。这个过程涉及将硝基团转化为氨基团并释放亚硝酸根离子,展示了降解途径中特定酶的作用,并为类似3-氯-N-环丙基-2-硝基苯胺的化合物的好氧生物降解机制提供了见解 (Khan et al., 2013)。

硝基芳香化合物的电催化检测

β-环糊精/银纳米颗粒复合修饰电极用于检测水溶液中的硝基芳香化合物的开发,代表了分析化学领域的重大进展。这种方法依赖于硝基芳香化合物的不同还原电位和结合强度,促进它们的选择性检测,并指示了与3-氯-N-环丙基-2-硝基苯胺在环境样品中密切相关的污染物的实时监测潜力 (Chen et al., 2012)。

安全和危害

“3-Chloro-N-cyclopropyl-2-nitroaniline” is classified as Acute toxicity, Oral (Category 2), H300 Acute toxicity, Inhalation (Category 2), H330 Acute toxicity, Dermal (Category 1), H310 Specific target organ toxicity - repeated exposure (Category 2), H373 Short-term (acute) aquatic hazard (Category 1), H400 Long-term (chronic) aquatic hazard (Category 2), H411 .

未来方向

属性

IUPAC Name |

3-chloro-N-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-7-2-1-3-8(9(7)12(13)14)11-6-4-5-6/h1-3,6,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQWXTVKKFNQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C(=CC=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-N-cyclopropyl-2-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

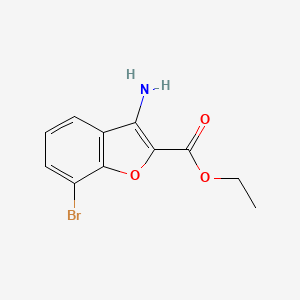

![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)

![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)

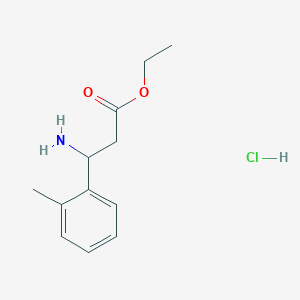

![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)

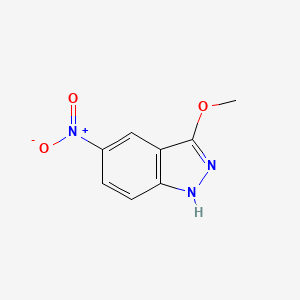

![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)

![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)